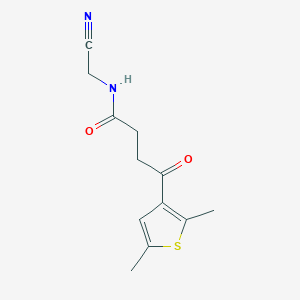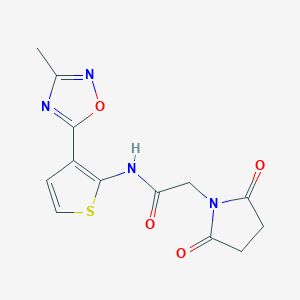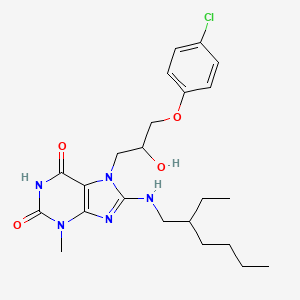![molecular formula C10H9F3N2O B2694806 N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2305283-37-6](/img/structure/B2694806.png)
N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide, commonly known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
TFMPA binds to a specific site on the GABA-A receptor known as the benzodiazepine site. This site is responsible for modulating the activity of the receptor in response to the neurotransmitter GABA. By blocking the benzodiazepine site, TFMPA prevents the inhibitory effects of GABA on neuronal activity, leading to increased excitability and altered synaptic transmission.
Biochemical and Physiological Effects:
TFMPA has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TFMPA increases the firing rate of neurons and enhances synaptic transmission. In vivo studies have shown that TFMPA can induce seizures and alter behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TFMPA is its selectivity for the GABA-A receptor. This allows researchers to specifically target this receptor and study its function in detail. However, TFMPA has also been shown to have off-target effects on other receptors, which can complicate its use in certain experiments. Additionally, TFMPA has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Orientations Futures
There are a number of future directions for research on TFMPA. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to study the function of specific receptor subtypes. Another area of interest is the use of TFMPA as a tool to study the role of GABA-A receptors in neurological disorders such as epilepsy and anxiety. Finally, there is potential for the development of TFMPA-based therapies for these disorders, although much more research is needed to determine the feasibility of this approach.
Méthodes De Synthèse
The synthesis of TFMPA involves the reaction of 2-amino-6-trifluoromethylpyridine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the desired compound in high purity and yield.
Applications De Recherche Scientifique
TFMPA has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the GABA-A receptor, which is a key neurotransmitter receptor in the central nervous system. TFMPA has been shown to block the effects of GABA-A receptor activation, leading to increased neuronal excitability and altered synaptic transmission.
Propriétés
IUPAC Name |
N-[[6-(trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-2-9(16)14-6-7-4-3-5-8(15-7)10(11,12)13/h2-5H,1,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQBINBYZWVNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2694727.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)
![8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2694729.png)
![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)


![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)




![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)
![(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2694745.png)